4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one
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Overview
Description
4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one is a heterocyclic compound that features both pyrazole and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(2-chloroethyl)piperazine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of alkylated or arylated piperazine derivatives.
Scientific Research Applications
4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(1H-pyrazol-1-yl)ethyl)piperidine
- 1-ethyl-4-piperidin-4-yl-piperazine
- 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine
Uniqueness
4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one is unique due to its dual ring structure, which combines the properties of both pyrazole and piperazine rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2-pyrazol-1-ylethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c14-9-8-12(5-3-10-9)6-7-13-4-1-2-11-13/h1-2,4H,3,5-8H2,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHPYNYHWMRFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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